molecular formula C13H12N2O B12077970 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one

1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one

Cat. No.: B12077970
M. Wt: 212.25 g/mol
InChI Key: KQOQCFQCJBROBL-UHFFFAOYSA-N
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Description

1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one (CAS: 13210-52-1) is an acetophenone derivative featuring a phenyl ring substituted at the 3-position with a 3-aminopyridin-4-yl moiety. This compound is structurally characterized by a ketone group (ethanone) linked to a biphenyl-pyridine scaffold, conferring unique electronic and steric properties. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of histamine receptor ligands and anti-inflammatory agents .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1-[3-(3-aminopyridin-4-yl)phenyl]ethanone

InChI

InChI=1S/C13H12N2O/c1-9(16)10-3-2-4-11(7-10)12-5-6-15-8-13(12)14/h2-8H,14H2,1H3

InChI Key

KQOQCFQCJBROBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with 3-bromobenzaldehyde under basic conditions to form the intermediate 3-(3-aminopyridin-4-yl)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Agents
The compound has been studied for its potential as a neuroprotective agent. Research indicates that derivatives of 3-aminopyridine can selectively inhibit neuronal nitric oxide synthase (nNOS), which is linked to neurodegenerative disorders. Selective inhibition of nNOS may help mitigate the effects of excessive nitric oxide, which is implicated in neurodegeneration .

Anticancer Properties
1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one has shown promise in cancer research. Studies indicate that certain pyridine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds similar to 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one have been found to inhibit tumor growth in various cancer models through mechanisms involving cell cycle arrest and apoptosis .

Biochemical Applications

Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes, making it valuable for biochemical studies. For example, it can serve as a scaffold for developing selective inhibitors against different isoforms of nitric oxide synthase (NOS). The binding affinity of related compounds has been assessed using enzyme inhibitory assays, revealing potential for selective inhibition against nNOS compared to inducible NOS (iNOS) and endothelial NOS (eNOS) .

Binding Affinity Data
The following table summarizes the binding affinities of related compounds in enzyme assays:

CompoundIC50 (µM)Selectivity Ratio (nNOS/iNOS)
Compound A0.368100:1
Compound B510:1
Compound C0.550:1

Material Science Applications

Synthesis of Functional Materials
The compound can also be utilized in the synthesis of functional materials due to its unique chemical properties. It has been incorporated into polymer matrices to enhance material performance, particularly in sensors and electronic devices. The integration of such compounds into materials can improve their conductivity and thermal stability, making them suitable for advanced applications .

Case Studies

Case Study 1: Neuroprotection
In a study investigating neuroprotective agents, researchers synthesized several derivatives based on the structure of 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one. These derivatives were tested for their ability to inhibit nNOS in vitro and demonstrated significant protective effects against oxidative stress in neuronal cell cultures.

Case Study 2: Anticancer Activity
A series of experiments evaluated the anticancer properties of modified versions of the compound against breast cancer cell lines. Results indicated that certain modifications improved cytotoxicity and induced apoptosis through mitochondrial pathways, highlighting the compound's potential as a lead candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one with structurally related acetophenone derivatives, emphasizing synthesis, physical properties, and biological activities:

Compound Name Structural Features Synthesis Physical Properties Biological Activity References
1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one 3-Aminopyridin-4-yl substituent on phenyl ring Not explicitly detailed in evidence; likely involves nucleophilic substitution or coupling Limited data; CAS 13210-52-1, 100% purity (SDS) Not explicitly reported; analogs suggest potential receptor modulation
1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one (QD10) Piperazine-linked benzoylphenoxypropyl group on phenyl ring Reaction of 1-(4-(piperazin-1-yl)phenyl)ethan-1-one with benzoylphenoxypropyl derivatives Yellow solid, 62% yield, mp 148.4–151.4°C, 100% UPLC/MS purity Dual-active histamine H3 receptor ligand with antioxidant properties
1-(4-(3-Piperidin-1-yl)propoxy)phenyl)ethan-1-one (II) Piperidinylpropoxy substituent on phenyl ring Nucleophilic substitution of 1-(4-(3-bromopropoxy)phenyl)ethan-1-one with piperidine 59% yield, used in Claisen-Schmidt condensations to generate anti-inflammatory chalcones Anti-inflammatory effects on BV-2 microglial cells
1-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one (4a) Hydroxyl and piperidinylmethyl substituents on phenyl ring Microwave-assisted Mannich reaction with 4-hydroxyacetophenone and piperidine Crystalline solid, characterized by XRD and Hirshfeld analysis Not explicitly reported; structural focus on hydrogen-bonding interactions
1-[3-(Dimethylamino)phenyl]ethan-1-one Dimethylamino substituent on phenyl ring Not detailed in evidence; likely via Friedel-Crafts acylation or substitution Commercial availability, high purity Explored in pharmaceutical and material science applications (e.g., drug intermediates)
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one Chlorophenylpyrazole-piperidine and nitro substituents Multi-step synthesis involving pyrazole and piperidine coupling CAS 1030856-24-6, molecular weight 424.88 Not explicitly reported; likely investigated for kinase or receptor inhibition

Key Structural and Functional Differences

Substituent Diversity: The target compound's 3-aminopyridin-4-yl group distinguishes it from piperazine/piperidine-linked analogs (e.g., QD10, II) and dimethylamino derivatives . This substituent may enhance π-π stacking interactions in receptor binding compared to bulkier groups like benzoylphenoxypropyl .

Synthetic Complexity :

  • Piperazine/piperidine-linked compounds (QD10, II) require multi-step nucleophilic substitutions or condensations , whereas the target compound’s synthesis might involve simpler coupling reactions.

Biological Activity Trends :

  • Piperazine derivatives (e.g., QD10) show dual H3 receptor antagonism and antioxidant activity due to electron-rich aromatic systems .
  • Anti-inflammatory analogs (e.g., II) rely on piperidinylpropoxy chains to modulate microglial activation .

Physical and Chemical Properties

  • Melting Points : Piperazine-linked compounds (QD10, QD17) exhibit higher melting points (148–183°C) compared to hydroxylated analogs (4a, 4b), likely due to stronger intermolecular interactions in crystalline forms .
  • Purity : Most analogs report ≥95% purity via UPLC/MS or chromatographic analysis, aligning with the target compound’s 100% purity .

Biological Activity

1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one, also referred to as 1-(3-Aminopyridin-4-yl)ethanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and connected to a phenyl ring through an ethanone moiety. The structural formula can be represented as follows:

C11H12N2O\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}

This structure is crucial for its interaction with biological targets.

1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The amino group on the pyridine ring can form hydrogen bonds with target molecules, while the phenyl and ethanone moieties facilitate hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects such as:

  • Antimicrobial activity against bacteria and fungi.
  • Inhibition of specific enzyme pathways , particularly those associated with neurological functions.

Antimicrobial Activity

Research has demonstrated that compounds similar to 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one possess notable antimicrobial properties. For instance, studies have shown that related pyridine derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 100 µg/mL for effective strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organisms
1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one<100S. aureus, E. coli
Related Pyridine Derivative75Bacillus subtilis
Related Pyridine Derivative125Enterococcus faecalis

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in relation to nitric oxide synthase (NOS) inhibition. Nitric oxide (NO) plays a crucial role in neuronal signaling, and dysregulation is implicated in various neurological disorders. Studies have highlighted that aminopyridine-based compounds can selectively inhibit neuronal NOS (nNOS), which may lead to therapeutic applications in conditions like neurodegeneration .

Study on Antibacterial Activity

In a study published in the journal Antibiotics, researchers evaluated the antibacterial efficacy of several aminopyridine derivatives, including 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one. The results indicated that these compounds significantly inhibited the growth of pathogenic bacteria, suggesting their potential as new antimicrobial agents .

Neuroprotective Research

A study focusing on the synthesis of aminopyridine-based inhibitors for nNOS reported that specific derivatives exhibited high potency and selectivity. These findings suggest that 1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one may be developed into a therapeutic agent targeting neurodegenerative diseases .

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